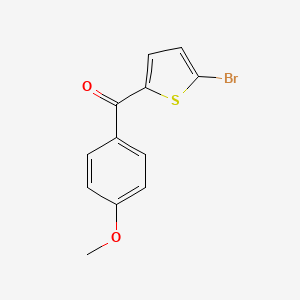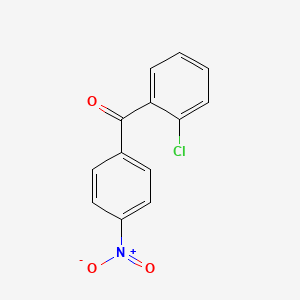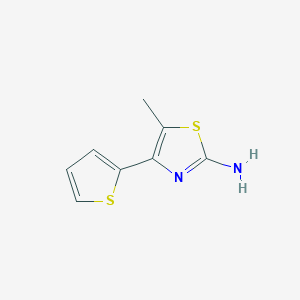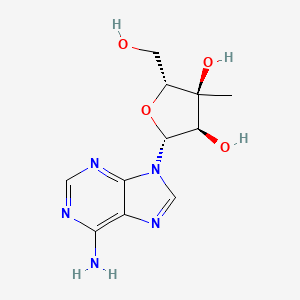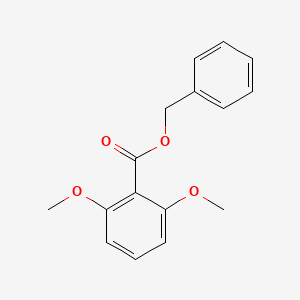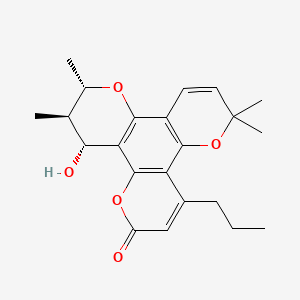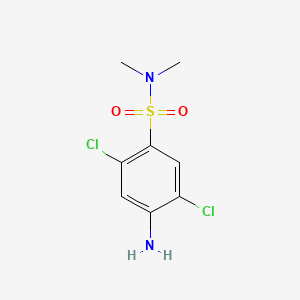
4-amino-2,5-dichloro-n,n-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10Cl2N2O2S and a molecular weight of 269.148 g/mol . This compound is characterized by its achiral nature and is known for its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with N,N-dimethylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzene ring .
Aplicaciones Científicas De Investigación
4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
4-Amino-2,5-dichlorobenzenesulfonamide: Lacks the N,N-dimethyl groups.
2,5-Dichloroaniline: Lacks the sulfonamide group.
N,N-Dimethylbenzenesulfonamide: Lacks the amino and dichloro groups.
Uniqueness: 4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the amino and N,N-dimethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
26175-68-8 |
|---|---|
Fórmula molecular |
C8H10Cl2N2O2S |
Peso molecular |
269.15 g/mol |
Nombre IUPAC |
4-amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4H,11H2,1-2H3 |
Clave InChI |
RVDTXDMZBHZDCD-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |
SMILES canónico |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |
Key on ui other cas no. |
26175-68-8 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1607144.png)
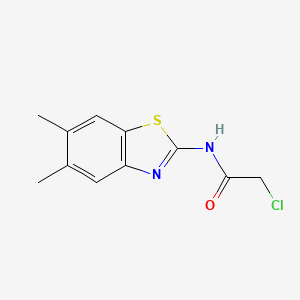
![7-Chloro-2,4-dimethyl-[1,8]naphthyridine](/img/structure/B1607146.png)
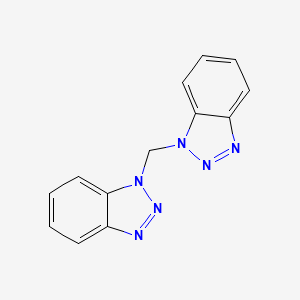
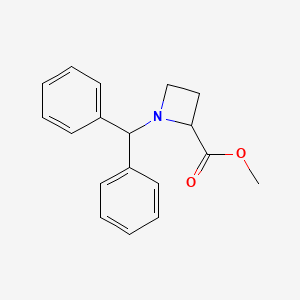
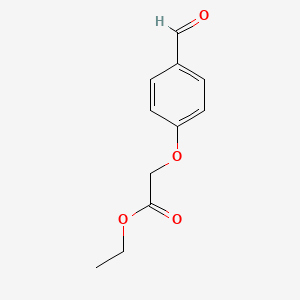
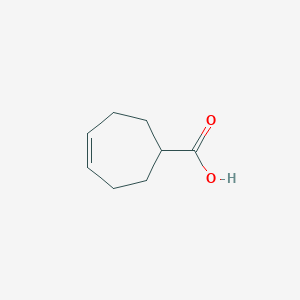
![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)
